![molecular formula C9H14BrCl2N3 B2467317 8-Bromo-4-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine;dihydrochloride CAS No. 2361635-67-6](/img/structure/B2467317.png)

8-Bromo-4-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

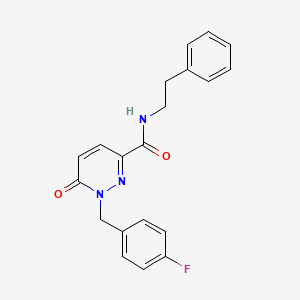

The compound “8-Bromo-4-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine;dihydrochloride” is a derivative of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles . It has been studied for its potential anti-tumor activity .

Synthesis Analysis

The synthesis of this compound involves the use of commercially available 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone as starting materials. The process is based on Fischer Indolizations .Molecular Structure Analysis

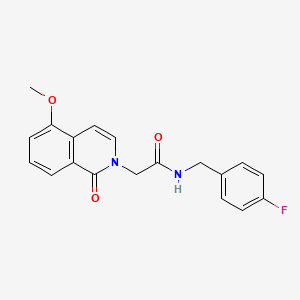

The molecular structure of this compound includes a pyrido[2,3-b][1,4]diazepine core, which is a type of heterocyclic compound . The compound also contains a bromine atom and a methyl group .Scientific Research Applications

Affinity to GABAA-Receptor Subtypes

A study by Briel et al. (2010) on tetrahydro-1H-1,4-diazepines, including pyrido diazepines, focuses on their affinity to different benzodiazepine receptor subtypes. This research provides insights into the potential applications of these compounds in modulating GABAA-receptor activity, which is crucial in neuroscience and pharmacology research (Briel, Rudolph, Unverferth, & Mann, 2010).

Synthesis Methodologies

El Bouakher et al. (2011, 2012) contributed significantly to the methodology of synthesizing pyrido diazepine derivatives. Their work highlights a convenient approach to creating a series of these compounds, vital for further pharmacological and chemical studies (El Bouakher, Laborie, Aadil, Hakmaoui, Lazar, Akssira, & Viaud-Massuard, 2011), (El Bouakher et al., 2012).

Structural Studies

Núñez Alonso et al. (2020) conducted structural studies on pyrido diazepin-4-ones, providing valuable information on the molecular and crystalline structures of these compounds. This kind of research is essential for understanding the chemical properties and potential applications of pyrido diazepines (Núñez Alonso, Pérez-Torralba, Claramunt, Torralba, Delgado-Martínez, Alkorta, Elguero, & Roussel, 2020).

Antibacterial Applications

The research by Ramnauth et al. (2009) explored tetrahydro-1H-pyrido[2,3-b][1,4]diazepines as inhibitors of the bacterial enoyl ACP reductase, FabI. This suggests a potential application in developing new antibacterial agents, showcasing the broader implications of pyrido diazepines in medical research (Ramnauth, Surman, Sampson, Forrest, Wilson, Freeman, Manning, Martín, Toró, Domagala, Awrey, Bardouniotis, Kaplan, Berman, & Pauls, 2009).

Mechanism of Action

Target of Action

The primary targets of EN300-7432822 are yet to be definitively identified. Similar compounds have been found to exhibit high anti-tumor activity

Mode of Action

The exact mode of action of EN300-7432822 is currently unknown. This typically involves binding to specific proteins or enzymes within the target cells, thereby disrupting their normal function and leading to cell death .

Biochemical Pathways

Given its potential anti-tumor activity, it is likely that the compound affects pathways involved in cell proliferation and survival

Result of Action

The molecular and cellular effects of EN300-7432822 are likely to be related to its potential anti-tumor activity. This could involve inducing apoptosis (cell death) in cancer cells, inhibiting cell proliferation, or disrupting other cellular processes necessary for tumor growth . .

Action Environment

The action, efficacy, and stability of EN300-7432822 may be influenced by various environmental factors. These could include the physiological environment within the body (such as pH and temperature), the presence of other substances that may interact with the compound, and the specific characteristics of the target cells

Future Directions

Properties

IUPAC Name |

8-bromo-4-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3.2ClH/c1-6-2-3-11-8-4-7(10)5-12-9(8)13-6;;/h4-6,11H,2-3H2,1H3,(H,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWRCXILIMKTFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC2=C(N1)N=CC(=C2)Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrCl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2467234.png)

![1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2467239.png)

![2-cyano-N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2467244.png)

![1-[3-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2467249.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-bromo-2,6-difluorophenoxy)propan-2-ol dihydrochloride](/img/structure/B2467250.png)

![5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B2467251.png)

![[4-(Thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B2467255.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2467257.png)